2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine
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Overview
Description
2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-A]pyrazine scaffold . For example, one common synthetic route involves the condensation of 3-bromobenzaldehyde with 2-chloro-3-nitropyrazine under acidic conditions, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and photocatalysis strategies can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or chlorine atoms.
Oxidation Reactions: These reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar imidazo[1,2-A] scaffold but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidines: These compounds have a pyrimidine ring and exhibit similar reactivity and applications.
Uniqueness
2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new synthetic methodologies and therapeutic agents .
Properties
Molecular Formula |
C12H7BrClN3 |
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Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-(3-bromophenyl)-8-chloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-1-2-8(6-9)10-7-17-5-4-15-11(14)12(17)16-10/h1-7H |
InChI Key |
JOEXXBHAZGMJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CN=C(C3=N2)Cl |
Origin of Product |
United States |
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